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Compound of Interest

Compound Name:
2-fluoro-2-(4-phenylphenyl)acetic

acid

CAS No.: 1379664-89-7

Cat. No.: B6612768 Get Quote

2-fluoro-2-(4-phenylphenyl)acetic acid, also known as 2-([1,1'-biphenyl]-4-yl)-2-fluoroacetic

acid, is a distinct organic compound.[1] Its structure features a biphenyl group, which is

common in pharmacologically active molecules, combined with a fluoroacetic acid moiety. The

introduction of a fluorine atom can significantly alter the pharmacokinetic and

pharmacodynamic properties of a molecule, often enhancing metabolic stability and binding

affinity.

Physicochemical Data
The fundamental properties of 2-fluoro-2-(4-phenylphenyl)acetic acid are summarized

below. It is important to note that while basic identifiers are confirmed, extensive experimental

data such as melting point, boiling point, and solubility are not widely reported in peer-reviewed

literature.
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Property Value Source

CAS Number 1379664-89-7 [1]

Molecular Formula C₁₄H₁₁FO₂ [1]

Molecular Weight 230.24 g/mol [1]

Synonyms
2-([1,1'-biphenyl]-4-yl)-2-

fluoroacetic acid

InChI Key
CHTVGRMQNXPBFQ-

UHFFFAOYSA-N
[1]

Purity (Typical) ≥98%

Part 2: Synthetic Strategies for Fluorinated
Phenylacetic Acids
While a specific, detailed synthesis protocol for 2-fluoro-2-(4-phenylphenyl)acetic acid is not

readily available in the literature, general methods for the preparation of fluoro phenylacetic

acids have been described. A common approach involves a diazotization addition reaction

followed by hydrolysis.[2] Another versatile method for creating the biphenyl core is the

Palladium-catalyzed Suzuki coupling reaction.

The following diagram illustrates a plausible synthetic workflow for this class of compounds,

starting from a suitable biphenyl precursor.
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Step 1: Esterification

Step 2: α-Fluorination

Step 3: Hydrolysis
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Caption: Plausible synthetic workflow for 2-fluoro-2-(4-phenylphenyl)acetic acid.
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Exemplary Protocol: α-Fluorination of a Phenylacetate
Derivative
This protocol is a generalized example of α-fluorination, a key step in the synthesis of the target

molecule. The causality behind these steps is crucial: the use of a strong, non-nucleophilic

base like Lithium bis(trimethylsilyl)amide (LHMDS) is to deprotonate the α-carbon to form an

enolate, which can then react with an electrophilic fluorine source like N-

Fluorobenzenesulfonimide (NFSI).

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert argon

atmosphere, dissolve the starting ester (e.g., Ethyl 4-biphenylacetate) in anhydrous

tetrahydrofuran (THF).

Deprotonation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add LHMDS

(1.0 M solution in THF) dropwise. The temperature is maintained at -78°C to control the

reaction and prevent side reactions.

Enolate Formation: Stir the mixture at -78°C for 20 minutes, then warm to 0°C and stir for an

additional 20 minutes to ensure complete enolate formation.

Fluorination: Cool the reaction mixture back down to -78°C. In a separate flask, dissolve

NFSI in anhydrous THF and add this solution to the reaction mixture via cannula.

Reaction Progression: Allow the reaction to gradually warm to room temperature and stir for

8 hours.

Workup and Purification: Quench the reaction with 1 M HCl. Extract the aqueous mixture

with ethyl acetate. The combined organic layers are then washed with brine, dried over

anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is

then purified by silica gel column chromatography.

Part 3: Potential Biological Activity and Therapeutic
Targets (Inferred from Structural Analogs)
Direct pharmacological data for 2-fluoro-2-(4-phenylphenyl)acetic acid is not currently

published. However, its structural similarity to well-characterized biphenyl acetic acid
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derivatives, such as the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen, allows for

informed hypotheses about its potential biological activity.[3] Many compounds in this class act

as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.

Hypothesized Mechanism of Action: COX Inhibition
COX-1 and COX-2 are key enzymes in the inflammatory cascade, responsible for converting

arachidonic acid into prostaglandins, which are mediators of pain, inflammation, and fever. The

biphenylacetic acid scaffold is known to fit within the active site of these enzymes, inhibiting

their function.
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Caption: Hypothesized mechanism of action via inhibition of prostaglandin synthesis.

Biological Data for Structurally Related Compounds
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Derivatives of 2-(2-fluoro-4-biphenylyl)propionic acid (Flurbiprofen) have been synthesized and

tested for their anti-inflammatory activity. Several of these derivatives have shown activity

comparable to the parent drug in carrageenan-induced rat paw edema tests, a standard model

for evaluating anti-inflammatory effects.[4]

Compound Class Biological Activity Key Findings

1,3,4-Oxadiazole derivatives of

Flurbiprofen
Anti-inflammatory

Showed significant activity with

reduced ulcerogenic side

effects.[4]

1,2,4-Triazole derivatives of

Flurbiprofen
Anti-inflammatory, Analgesic

Exhibited good anti-

inflammatory profiles and

reduced lipid peroxidation.[4]

Part 4: Generalized Workflow for Novel Compound
Evaluation
For a novel chemical entity such as 2-fluoro-2-(4-phenylphenyl)acetic acid, a structured,

multi-stage evaluation process is essential to characterize its properties and potential as a

therapeutic agent. The following workflow represents a standard, field-proven approach in drug

discovery.
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Synthesis & Purification
(e.g., via Fluorination & Hydrolysis)

Structural Characterization
(NMR, MS, Elemental Analysis)

Physicochemical Profiling
(Solubility, pKa, Lipophilicity)

In Vitro Biological Screening
(e.g., COX-1/COX-2 Inhibition Assays)

Determination of Potency & Selectivity
(IC₅₀ values)

In Vitro ADME/Tox Assays
(Metabolic Stability, Cytotoxicity)

In Vivo Efficacy Studies
(e.g., Rat Paw Edema Model)

Lead Optimization
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Caption: Generalized workflow for the evaluation of a novel chemical entity.

This self-validating system ensures that each step builds upon rigorously confirmed data from

the previous stage, from initial synthesis to in vivo testing. The causality is clear: structural
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confirmation must precede biological screening, and in vitro activity must be established before

committing resources to more complex in vivo models.

Conclusion
2-fluoro-2-(4-phenylphenyl)acetic acid (CAS: 1379664-89-7) is a compound of interest due

to its structural similarity to known pharmacologically active molecules. While direct

experimental data for this specific molecule is scarce in the public domain, this guide provides

a comprehensive framework based on the established chemistry and biology of its structural

analogs. The synthetic pathways, potential anti-inflammatory mechanisms, and a generalized

workflow for its evaluation offer a solid foundation for researchers and drug development

professionals. Further investigation is warranted to fully characterize the synthesis,

physicochemical properties, and biological activity of this specific compound to determine its

therapeutic potential.
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Physicochemical Properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6612768#2-fluoro-2-4-phenylphenyl-acetic-acid-cas-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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